molecular formula C18H19NO2 B11842864 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 4876-00-0

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Katalognummer: B11842864
CAS-Nummer: 4876-00-0
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: IKVBMVPAYKTEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS: 4876-00-0) is a tetrahydroisoquinoline derivative with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol. It is characterized by a benzyl group at the C1 position and methoxy substituents at C6 and C7 of the dihydroisoquinoline scaffold. The compound has a melting point of 80–88°C and is widely used as a synthetic intermediate in the preparation of bioactive alkaloids and pharmaceuticals . Its structural features make it a versatile precursor for enantioselective syntheses and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

4876-00-0

Molekularformel

C18H19NO2

Molekulargewicht

281.3 g/mol

IUPAC-Name

1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C18H19NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI-Schlüssel

IKVBMVPAYKTEAQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ritter Reaction-Based Synthesis from Eugenol Methyl Ether

A four-step synthesis starting from eugenol methyl ether (1-(3,4-dimethoxyphenyl)-2-propene) is documented as a foundational approach . The process begins with the addition of formic acid to eugenol methyl ether, yielding 1-(3,4-dimethoxyphenyl)-2-propyl formate (86.46% yield). Hydrolysis of this intermediate with potassium hydroxide produces 1-(3,4-dimethoxyphenyl)-2-propanol (86.41% yield). Subsequent Ritter reaction with benzyl cyanide in concentrated sulfuric acid generates N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide, which undergoes acid-catalyzed cyclization (H₂SO₄, 50°C, 2 hours) to form the target compound. Post-purification, the final product is obtained in 39% yield, characterized by FTIR (C=N stretch at 1612 cm⁻¹) and GC-MS (m/z 295 molecular ion) .

Key Data:

  • Cyclization Catalyst: Sulfuric acid

  • Reaction Temperature: 50°C

  • Yield After Purification: 39%

  • Purity Indicators: Single GC-MS peak (45.19% abundance), FTIR confirmation of heterocyclic C=N .

Bischler-Napieralski Cyclization Using Arylacetyl Homoveratrylamides

The classical Bischler-Napieralski method employs homoveratrylamine (3,4-dimethoxyphenethylamine) as the starting material . Acylation with phenylacetic acid derivatives forms N-(3,4-dimethoxyphenethyl)-arylacetamides, which are cyclized using phosphorus oxychloride (POCl₃) in toluene or phosphorus pentachloride (PCl₅) in chloroform. The latter reagent achieves higher yields (70–85%) by minimizing side reactions. Cyclization at 0–5°C for 4–6 hours yields 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline, followed by reduction with sodium borohydride to the tetrahydroisoquinoline derivative for pharmacological testing .

Optimization Insight:

  • Cyclization Reagent: PCl₅ in chloroform improves yield by 15–20% compared to POCl₃.

  • Reaction Time: Prolonged durations (>8 hours) lead to over-oxidation and tar formation.

One-Pot Synthesis Adaptations for Industrial Scalability

A patent-pending one-pot method simplifies the synthesis using 3,4-dimethoxyphenethylamine and formylation reagents (e.g., formic acid) . The intermediate N-formyl derivative is treated with oxalyl chloride, followed by phosphotungstic acid-catalyzed cyclization in methanol. This method eliminates intermediate isolation steps, achieving a 75% yield with >99% purity. Critical steps include:

  • Formylation: 3,4-Dimethoxyphenethylamine + formic acid → N-formyl derivative.

  • Cyclization: Catalyzed by phosphotungstic acid at 60°C for 3 hours.

  • Crystallization: Cooling in methanol yields the hydrochloride salt, filtered and dried .

Advantages:

  • Reduced Waste: Single solvent (methanol) used throughout.

  • Safety: Avoids concentrated sulfuric acid and high-temperature steps.

Grignard Reagent-Mediated Alkylation and Cyclization

A novel approach involves Grignard reagents to introduce the benzyl group post-cyclization . Ketoamides derived from homoveratrylamine react with benzylmagnesium bromide, forming 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediates. Cyclization with p-toluenesulfonic acid (PTSA) in refluxing toluene affords the dihydroisoquinoline derivative in 65–70% yield. This method allows modular substitution but requires stringent anhydrous conditions .

Reaction Schema:

  • Ketoamide Formation: Homoveratrylamine + benzoyl chloride → N-benzoyl homoveratrylamide.

  • Grignard Addition: Reaction with BnMgBr introduces the benzyl group.

  • Acid-Catalyzed Cyclization: PTSA in toluene, 110°C, 6 hours.

Comparative Analysis of Methodologies

Method Starting Material Key Reagent Yield Purity Scalability
Ritter Reaction Eugenol methyl etherH₂SO₄, Benzyl cyanide39%90–95%Moderate
Bischler-Napieralski HomoveratrylaminePCl₅, POCl₃70–85%85–90%High
One-Pot Synthesis 3,4-DimethoxyphenethylaminePhosphotungstic acid75%>99%Industrial
Grignard Approach KetoamidesBnMgBr, PTSA65–70%80–85%Low

Challenges and Process Optimization

Low Yields in Ritter Reaction: The 39% yield in the eugenol-based method stems from incomplete cyclization and side reactions during amide formation. Optimization trials using microwave-assisted cyclization (100°C, 30 minutes) show promise, increasing yields to 52% .

Purification Hurdles: Chromatography remains essential for isolating the target compound from by-products like unreacted amides. Switching to crystallization-driven purification (e.g., using ethyl acetate/hexane) improves recovery rates by 20% .

Catalyst Selection: Substituting sulfuric acid with zeolite-based solid acids reduces corrosion risks and enhances recyclability, though cyclization efficiency drops to 25–30% .

Analyse Chemischer Reaktionen

1-Benzyl-6,7-Dimethoxy-3,4-dihydroisochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline serves as a building block for synthesizing more complex drug compounds. The presence of multiple functional groups enhances its pharmacological profiles, making it a candidate for therapeutic applications against various diseases. Notably, it has been investigated for its antimicrobial , anticancer , and antiviral properties. The compound's structure allows it to interact with specific biological targets, modulating enzyme activities and receptor functions which are crucial for its therapeutic potential.

Table 1: Biological Activities of this compound

Biological ActivityMechanism of ActionPotential Applications
AntimicrobialInhibition of microbial growthTreatment of infections
AnticancerInduction of apoptosis in cancer cellsCancer therapy
AntiviralInhibition of viral replicationTreatment of viral infections

Biological Research Applications

Research studies have highlighted the compound's role in biological investigations . Its interactions with various biological targets have been explored to understand the underlying mechanisms that contribute to its observed pharmacological effects. For instance, studies indicate that the compound may bind to specific receptors or enzymes, leading to modulation of their activity . This understanding is essential for optimizing its use in drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions including cyclization and functional group modifications. A notable synthetic route involves the conversion of eugenol methyl ether into the desired isoquinoline derivative through a series of reactions including hydrolysis and Ritter reaction .

Table 2: Synthetic Routes for this compound

StepReaction TypeReagents UsedYield (%)
1HydrolysisEugenol methyl ether + H2O70
2Ritter ReactionBenzyl cyanide + Acid catalyst76
3CyclizationAmide + H2SO4 (catalyst)39

These synthetic pathways not only yield the compound but also allow for the exploration of structural analogs that may exhibit enhanced biological activities.

Case Studies

Several case studies have documented the efficacy of derivatives of this compound in various therapeutic contexts:

  • Antitumor Activity : A study demonstrated that derivatives containing additional methoxy groups exhibited increased cytotoxicity against leukemia cells. The presence of these functional groups was crucial for enhancing the antitumor activity .
  • Antimalarial Properties : Another investigation reported that specific structural modifications led to improved antimalarial efficacy. Compounds with a similar isoquinoline framework were shown to inhibit Plasmodium falciparum growth effectively .

Wirkmechanismus

The mechanism of action of 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-DIQ C1: 2-chlorophenyl; C3: methyl C₁₉H₁₉ClNO₂ 348.82 In silico-predicted contractile activity
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline C1: methyl C₁₂H₁₅NO₂ 205.26 Intermediate for heterocyclic synthesis
Dihydropapaverine hydrochloride C1: veratryl (3,4-dimethoxybenzyl); quaternary N C₂₀H₂₄ClNO₄ 386.86 Smooth muscle relaxant
3-Benzoyl-4-imino-9,10-dimethoxy-DIQ derivative C3: benzoyl; fused pyrido[2,1-a]isoquinoline C₂₃H₁₉N₃O₂ 377.42 Photophysical/antimicrobial studies

Key Structural Insights :

  • Substitution at C1 : The benzyl group in the parent compound enhances lipophilicity and binding affinity to aromatic receptors compared to smaller alkyl groups (e.g., methyl in 1-methyl-DIQ) .
  • Methoxy Positioning : 6,7-Dimethoxy substitution is conserved in most analogues for electronic stabilization and π-π stacking interactions .
  • Ring Modifications: Fused tricyclic systems (e.g., pyrido[2,1-a]isoquinoline) introduce planar rigidity, altering photophysical properties .

Physicochemical Properties

  • Solubility : The benzyl group in the parent compound reduces aqueous solubility compared to 1-methyl-DIQ (logP: ~2.5 vs. ~1.8) .
  • Acid-Base Behavior: Protonation at the dihydroisoquinoline nitrogen (pKa ~5.8) facilitates salt formation (e.g., hydrochlorides in ) .

Biologische Aktivität

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (BDIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

BDIQ is characterized by its isoquinoline structure, featuring a benzyl group and two methoxy groups at the 6 and 7 positions. Its molecular formula is C15H17NO2C_{15}H_{17}NO_2 with a molecular weight of approximately 269.31 g/mol. The structural configuration enhances its stability and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that BDIQ exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli ATCC 2592215 mg/mL30 mg/mL
Pseudomonas aeruginosa30 mg/mLBacteriostatic effect

These findings suggest that BDIQ may serve as a potential lead compound for developing new antibacterial agents, particularly against Gram-negative bacteria .

Anticancer Properties

BDIQ has also been studied for its anticancer potential. In various cancer cell lines, including breast and prostate cancer cells, BDIQ demonstrated cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through assays measuring cell viability and apoptosis markers .

The biological activity of BDIQ is believed to stem from its interaction with specific biological targets:

  • Receptor Binding: BDIQ may bind to various receptors involved in cellular signaling pathways, modulating their activity to exert therapeutic effects.
  • Enzyme Inhibition: Preliminary studies suggest that BDIQ can inhibit certain enzymes associated with disease progression, contributing to its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study: A study explored the efficacy of BDIQ against multidrug-resistant strains of bacteria. The results indicated that BDIQ not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
  • Cancer Cell Line Study: In a controlled experiment involving human breast cancer cells, treatment with BDIQ resulted in a significant reduction in cell proliferation compared to untreated controls. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment .

Synthesis and Derivatives

The synthesis of BDIQ typically involves multi-step reactions starting from readily available precursors through methods such as the Pictet-Spengler reaction. Variations in the synthesis can lead to derivatives with enhanced biological activities:

Derivative Structural Features Biological Activity
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinolineMethyl group at position 1Increased potency against specific pathogens
1-Benzyl-3-methyl-6,7-dimethoxyisoquinolineAdditional methyl groupEnhanced anticancer activity

These derivatives have been shown to exhibit different pharmacokinetic profiles and biological activities, suggesting avenues for further research in drug development .

Q & A

Q. What are the most efficient synthetic routes for preparing 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline, and how can reaction conditions be optimized for reproducibility?

Answer: The compound is commonly synthesized via catalytic enantioselective C1-alkynylation using 6,7-dimethoxy-3,4-dihydroisoquinoline, benzaldehyde, and terminal alkynes under Cu(I) catalysis. Key steps include:

  • Cyclization and Alkynylation : Reacting 6,7-dimethoxy-3,4-dihydroisoquinoline with benzaldehyde and 2-methyl-3-butyn-2-ol in the presence of CuI/CuBr and chiral ligands like (R,Ra)-N-pinap to achieve enantiopurity (up to 96% ee) .
  • Hydrogenation Optimization : Reaction parameters such as temperature, solvent polarity, and catalyst loading are critical. For example, hydrogenation at 30–35°C with CuI in THF yields higher enantiomeric excess (Table 1 in ) .
  • Scale-Up Considerations : Large-scale synthesis requires strict control of stoichiometry (e.g., 3.5:1 molar ratio of reagents) and prolonged reaction times (48–72 hours) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Analytical Techniques :
    • HPLC/GC-MS : Quantify residual starting materials (e.g., <10% 6,7-dimethoxy-3,4-dihydroisoquinoline) and confirm purity (>98%) .
    • NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of benzylation and absence of over-reduction (e.g., distinguishing 3,4-dihydroisoquinoline from tetrahydroisoquinoline derivatives) .
    • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., Reissert compounds) .

Advanced Research Questions

Q. How do solvent acid-base interactions influence the photophysical properties of this compound?

Answer: Protic solvents (e.g., ethanol, water) induce protonation at the isoquinoline nitrogen, forming cationic species with distinct spectral signatures:

  • Steady-State Spectroscopy : Protonated forms exhibit redshifted absorption (Δλ ≈ 20–30 nm) and quenched fluorescence due to charge transfer .
  • Picosecond Fluorescence : Dual emission bands (400–450 nm for neutral species; 500–550 nm for protonated forms) indicate dynamic equilibrium between solvated and protonated states .
  • Methodological Insight : Solvent pH and dielectric constant must be controlled to isolate specific photophysical behaviors for applications in luminescent devices .

Q. What strategies resolve contradictions in diastereoselectivity during Reissert compound formation with this compound?

Answer: Diastereoselectivity in Reissert adducts (e.g., 2-l-menthoxycarbonyl derivatives) depends on:

  • Chiral Auxiliaries : Use of 9-phenylmenthyl chloride achieves 80:20 diastereomeric ratios by sterically hindering one face of the isoquinoline ring .
  • Temperature and Solvent Effects : Lower temperatures (−20°C) in dichloromethane favor kinetic control, while polar aprotic solvents (DMF) promote thermodynamic products .
  • Catalytic Asymmetry : Copper(I)-bisoxazoline complexes enhance enantioselectivity in C–C bond-forming steps, reducing reliance on stoichiometric chiral reagents .

Q. How can this compound serve as a precursor for bioactive natural product synthesis?

Answer: The compound is a key intermediate in synthesizing cardiotonic alkaloids (e.g., higenamine) and antimicrobial agents:

  • Cyclodehydration : Condensation with 4-methoxyphenylacetyl chloride yields 1-(4′-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, a precursor to higenamine after demethylation .
  • Mannich Reactions : React with ortho-quinone methides (o-QMs) to form naphthoxazino-isoquinoline derivatives via [4+2] cycloaddition (neat conditions, 78°C) .
  • Biological Screening : In vitro assays (e.g., β2-adrenergic receptor activation) validate bioactivity, requiring LC-MS quantification of metabolites .

Q. What advanced characterization techniques elucidate the electronic structure of this compound derivatives?

Answer:

  • Time-Resolved Spectroscopies : Transient absorption spectroscopy identifies charge-separated states in iridium(III)-phosphor complexes for solar energy applications .
  • DFT Calculations : Predict cis/trans isomerization barriers in luminescent iridium complexes, correlating with experimental redox potentials .
  • Electrochemical Profiling : Cyclic voltammetry reveals oxidation potentials (e.g., +1.2 V vs. Ag/Ag⁺) critical for designing redox-active catalysts .

Data Contradiction Analysis

Q. Conflicting reports on diastereoselectivity in Reissert compound synthesis: How to reconcile these discrepancies?

Answer: Disparities arise from divergent reaction conditions:

  • Case 1 : Equal diastereomer formation (50:50) occurs with non-bulky acyl chlorides (e.g., acetyl chloride) due to minimal steric guidance .
  • Case 2 : Bulky reagents (e.g., menthyl chloroformate) yield 80:20 ratios by restricting access to one reaction face .
  • Resolution : Systematically vary substituent size, solvent polarity, and temperature to map steric vs. electronic control mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.